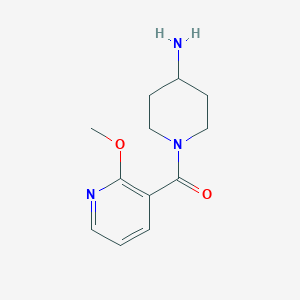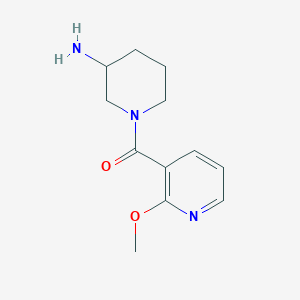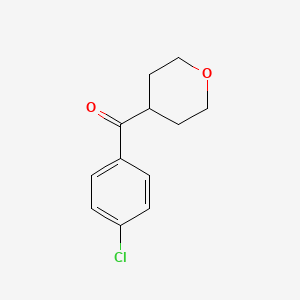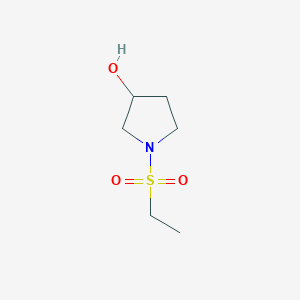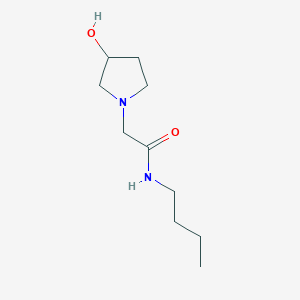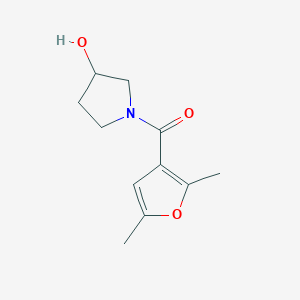
1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol
説明
“1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol” is a chemical compound. It contains a total of 40 bonds, including 19 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 2 five-membered rings, 1 tertiary amide (aromatic), 1 hydroxyl group, 1 secondary alcohol, 1 Pyrrolidine, and 1 Furane .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 39 atoms, including 21 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including compounds like 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol, are extensively utilized in medicinal chemistry to develop treatments for human diseases. The saturated pyrrolidine ring offers advantages such as efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage due to pseudorotation. These properties make pyrrolidine a valuable scaffold in designing drug candidates with diverse biological profiles. This versatility is highlighted by various bioactive molecules characterized by the pyrrolidine ring, demonstrating target selectivity across different therapeutic areas (Li Petri et al., 2021).
Biomass to Furan Derivatives for Sustainable Solutions
Furan derivatives, including 2,5-Dimethylfuran, are recognized for their potential in replacing non-renewable hydrocarbon sources. The compound's relevance extends to being a building block for synthesizing monomers, polymers, and even fuels. Research on furan derivatives emphasizes their role in developing sustainable materials and energy solutions, leveraging biomass as a starting point. This approach signifies a move towards greener alternatives in chemical production and energy generation, highlighting the importance of furan derivatives in environmental sustainability (Chernyshev et al., 2017).
Biomass-Derived Fuels
2,5-Dimethylfuran, closely related to the investigated compound, is explored as an alternative biofuel. Derived from lignocellulosic biomass, its physicochemical properties align with those of traditional petroleum-based fuels, marking it as a promising candidate for biofuel applications. This research underscores the ongoing efforts to identify and develop renewable energy sources that could mitigate the environmental impacts of fossil fuels, demonstrating the potential of furan derivatives in the energy sector (Nguyen et al., 2021).
Safety and Hazards
特性
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-10(8(2)15-7)11(14)12-4-3-9(13)6-12/h5,9,13H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPWUZRSOLTWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



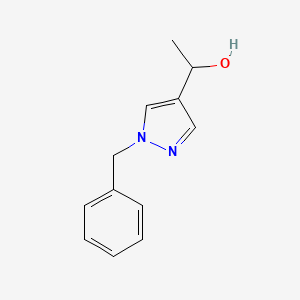
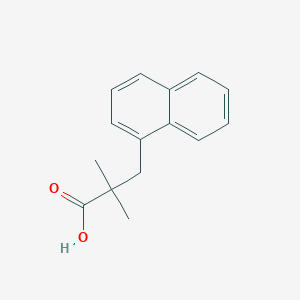
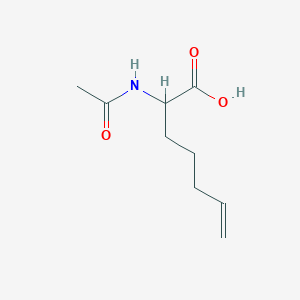
![[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468499.png)
![6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1468500.png)
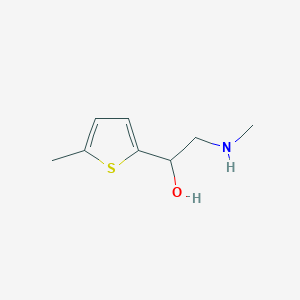
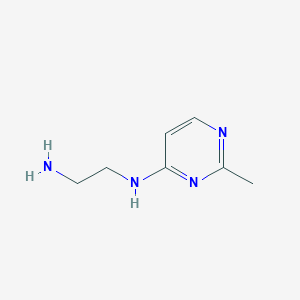
![[4-(Quinolin-2-yloxy)cyclohexyl]amine](/img/structure/B1468506.png)
